molecular formula C29H38N2O6 B12726865 1-(4-Cyclopentylphenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)piperazine maleate CAS No. 113682-10-3

1-(4-Cyclopentylphenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)piperazine maleate

Cat. No.: B12726865
CAS No.: 113682-10-3
M. Wt: 510.6 g/mol
InChI Key: MBVFKNRCCVCLDU-WLHGVMLRSA-N
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Description

1-(4-Cyclopentylphenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)piperazine maleate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with cyclopentylphenyl and dimethoxyphenyl groups. The maleate salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(4-Cyclopentylphenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)piperazine maleate typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine core is then subjected to nucleophilic substitution reactions to introduce the cyclopentylphenyl and dimethoxyphenyl groups. These reactions often require the use of strong bases and polar aprotic solvents.

    Salt Formation: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt. This step is typically carried out in an aqueous or alcoholic medium.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Cyclopentylphenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)piperazine maleate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Cyclopentylphenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)piperazine maleate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopentylphenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)piperazine maleate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(4-Cyclopentylphenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)piperazine maleate can be compared with other similar compounds, such as:

    1-(4-Cyclohexylphenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)piperazine: This compound has a cyclohexyl group instead of a cyclopentyl group, leading to differences in its chemical and biological properties.

    1-(4-Cyclopentylphenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)piperidine: The piperidine ring in this compound replaces the piperazine ring, resulting in variations in its reactivity and pharmacological effects.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

113682-10-3

Molecular Formula

C29H38N2O6

Molecular Weight

510.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine

InChI

InChI=1S/C25H34N2O2.C4H4O4/c1-28-24-12-7-20(19-25(24)29-2)13-14-26-15-17-27(18-16-26)23-10-8-22(9-11-23)21-5-3-4-6-21;5-3(6)1-2-4(7)8/h7-12,19,21H,3-6,13-18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

MBVFKNRCCVCLDU-WLHGVMLRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=C(C=C3)C4CCCC4)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=C(C=C3)C4CCCC4)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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